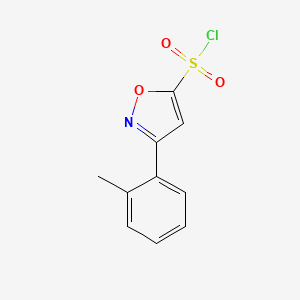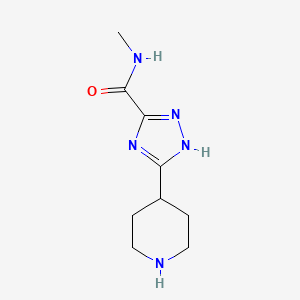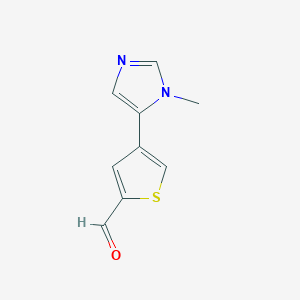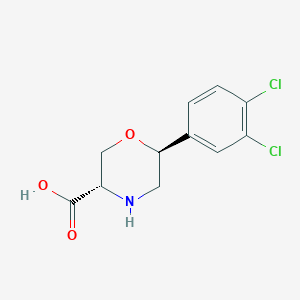![molecular formula C11H13NO3 B13225622 3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13225622.png)
3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by a bicyclic structure fused with an oxazole ring and a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, where a [4 + 2] cycloaddition is used to form the bicyclic structure . This reaction is typically catalyzed by organocatalysts under mild conditions, allowing for high enantioselectivity and operational simplicity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the oxazole ring or the carboxylic acid group .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein binding due to its unique structureIndustrially, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the bicyclic structure allow it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the target proteins, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazole-4-carboxylic acid can be compared with other similar compounds, such as bicyclo[2.2.1]heptane derivatives and oxazole-containing molecules. Similar compounds include 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide and 3-{Bicyclo[2.2.1]hept-5-en-2-ylidene}bicyclo[2.2.1]heptan-2-one . The uniqueness of this compound lies in its combination of the bicyclic structure with the oxazole ring and carboxylic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-5-15-12-10(9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H,13,14) |
InChI-Schlüssel |
TYKPSIULOYMXCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C3=NOC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)

![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)


![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)


![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)

